molecular formula C12H11NOS B8405259 2-(4-Hydroxy-2-butynylthio)indole

2-(4-Hydroxy-2-butynylthio)indole

Cat. No.: B8405259
M. Wt: 217.29 g/mol
InChI Key: FLWSPGUATRSSIJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-butynylthio)indole is a synthetic indole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a strategic functionalization at the indole core, a privileged scaffold in drug discovery known for its widespread presence in bioactive molecules . The molecular structure incorporates a 4-hydroxy-2-butynylthio chain, combining a sulfur atom with a hydroxy-terminated alkyne group. This design is significant as organosulfur compounds are of immense importance in pharmaceutical sciences, with many used as marketed drugs . Indole derivatives are extensively documented for their broad-spectrum biological activities. Scientific literature highlights that indole-based compounds demonstrate significant antimicrobial properties , including activity against challenging multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, hybrid molecules combining indole and sulfur-containing heterocycles have been reported to exhibit anti-proliferative activity against various cancer cell lines, making them promising candidates in oncology research . The specific 2-thioether substitution pattern in this compound is analogous to other 3-sulfenylindole derivatives, which can be synthesized via metal-free oxidative cross-dehydrogenative coupling reactions and further explored for their biological potential . Researchers can leverage this chemical entity as a key intermediate or a novel lead compound for developing new therapeutic agents. Its structure offers opportunities for further synthetic modification, particularly at the hydroxy group, to create diverse derivatives for structure-activity relationship (SAR) studies or scaffold extension through cross-coupling reactions. This compound is provided for research purposes in microbiology, chemical biology, and anticancer drug discovery. For Research Use Only. This product is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-(1H-indol-2-ylsulfanyl)but-2-yn-1-ol

InChI

InChI=1S/C12H11NOS/c14-7-3-4-8-15-12-9-10-5-1-2-6-11(10)13-12/h1-2,5-6,9,13-14H,7-8H2

InChI Key

FLWSPGUATRSSIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)SCC#CCO

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of indole compounds, including 2-(4-Hydroxy-2-butynylthio)indole, exhibit significant anticancer properties. A study indicated that structural modifications of indole derivatives enhance their activity against various cancer cell lines, demonstrating potent growth inhibition and apoptosis induction. The mechanism is often linked to the ability of these compounds to disrupt cell cycle progression and induce programmed cell death in malignant cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies indicate that similar indole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Compound Activity Target IC50 Value
This compoundAnticancerVarious cancer cell linesVaries by derivative
Similar Indole DerivativeAntimicrobialGram-positive/negative bacteriaVaries by derivative

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of indole derivatives, including this compound. In animal models of neurodegenerative diseases such as Alzheimer's, these compounds have shown promise in improving cognitive function and reducing neuroinflammation markers. The neuroprotective effects are attributed to their ability to modulate oxidative stress and inflammatory pathways .

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant properties. Research has demonstrated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative damage associated with various diseases. The antioxidant capacity is often measured using assays like ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), where certain derivatives have shown superior activity compared to standard antioxidants like ascorbic acid .

Test Method Compound IC50 Value
ABTS AssayThis compoundHigher than ascorbic acid

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis is critical for understanding how modifications to the indole framework influence biological activity. Studies indicate that lipophilicity and specific functional groups significantly affect the efficacy of these compounds against cancer cells and pathogens .

Case Study 1: Anticancer Screening

In a detailed study published in MDPI, various indole derivatives were synthesized and tested for anticancer activity. Results indicated that specific structural features enhanced growth inhibition across several cancer cell lines, emphasizing the importance of chemical modifications in drug design.

Case Study 2: Neuroprotection

A separate investigation explored the neuroprotective effects of an indole derivative in an Alzheimer’s disease model. The findings suggested significant improvements in cognitive function and reduced neuroinflammation compared to control groups, highlighting the therapeutic potential of indoles in neurodegenerative conditions .

Chemical Reactions Analysis

Reactivity of the Indole Core

The indole moiety is highly reactive at the C3 position due to its electron-rich pyrrole ring. Key transformations include:

Electrophilic Substitution

  • Nitration : Reaction with nitric acid (HNO<sub>3</sub>) in sulfuric acid leads to nitration at C5 or C7, depending on directing effects of the substituent .

  • Sulfonation : Concentrated sulfuric acid sulfonates the indole ring, typically at C3 .

  • Halogenation : Electrophilic bromination or iodination occurs at C3 under mild conditions (e.g., NBS in DMF) .

Oxidation

  • The indole ring undergoes oxidation with reagents like mCPBA to form indole-2,3-dione (isatin derivatives) . The thioether substituent may influence regioselectivity.

Reactivity of the 4-Hydroxy-2-butynylthio Group

The thioether-linked hydroxy-alkyne side chain introduces unique reactivity:

Thioether Oxidation

  • Sulfoxide Formation : Mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) convert the thioether (-S-) to sulfoxide (-SO-) .

  • Sulfone Formation : Strong oxidants (e.g., KMnO<sub>4</sub>) yield sulfones (-SO<sub>2</sub>-) .

Alkyne Transformations

  • Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd) reduces the triple bond to a single bond, forming 4-hydroxybutylthioindole .

  • Hydration : Acidic conditions (HgSO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) hydrate the alkyne to a ketone .

Hydroxyl Group Reactions

  • Esterification : Reaction with acetyl chloride forms the acetate ester.

  • Etherification : Alkylation (e.g., CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>) converts -OH to -OCH<sub>3</sub> .

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings:

Reaction Type Conditions Product Reference
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidC3-arylated indole
Buchwald-Hartwig AminationPd(OAc)<sub>2</sub>, XPhosN1-aminated indole

Biological Activity Modulation

The compound’s structure suggests potential bioactivity:

  • Antimicrobial : Analogous indole-thioethers show activity against E. coli and A. baumannii (MIC ~0.5–16 μg/mL) .

  • Anticancer : Indole derivatives induce apoptosis in HT29 colon cancer cells via G1 phase arrest .

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the thioether bond, forming indole and 4-hydroxy-2-butynyl radicals .

  • Acidic Hydrolysis : Prolonged exposure to HCl cleaves the thioether linkage, yielding indole and 4-hydroxy-2-butynol .

Comparison with Similar Compounds

Anticancer Activity

  • 2-(Thiophen-2-yl)-1H-indole derivatives exhibit potent cytotoxicity against colorectal cancer cells (HCT-116, HT-29), with IC50 values ranging from 3.8 to 8.2 µM. Their selectivity indices (SI = IC50 normal cells / IC50 cancer cells) range from 2.1 to 4.7, indicating preferential toxicity toward cancer cells .

Antimicrobial and Neuroprotective Activity

  • 3-(4-Hydroxyphenylimino)indolin-2-one demonstrates antibacterial and neuroprotective activities, likely due to its imine moiety interacting with microbial enzymes or neuronal receptors .
  • Contrast : The absence of an imine group in this compound may limit neuroprotective effects but could favor anticancer mechanisms via thioether-mediated redox cycling.

Pharmacological Potential

  • Cytotoxicity Mechanisms : Thiophenyl indoles (e.g., 4k) may induce apoptosis via mitochondrial dysfunction or DNA intercalation . The hydroxybutynylthio group in this compound could similarly disrupt cellular redox balance.
  • Structural Limitations : Brominated derivatives like 4-(2-bromoethyl)oxindole are primarily synthetic intermediates, lacking direct therapeutic relevance , whereas methoxymethyl-substituted indoles (e.g., ) may require further functionalization for bioactivity.

Preparation Methods

Reaction Pathway and Mechanism

The alkylation-hydroxylation method is the most widely documented route for synthesizing 2-(4-Hydroxy-2-butynylthio)indole. This two-step process involves:

  • Alkylation : Introducing the butynylthio moiety at the C2 position of indole using a propargyl bromide or analogous alkylating agent under basic conditions.

  • Hydroxylation : Oxidizing the terminal alkyne to a hydroxyl group using oxidizing agents like aqueous hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

The alkylation step typically employs polar aprotic solvents (e.g., DMF, THF) with potassium carbonate or sodium hydride as a base. For example, reacting indole-2-thiol with 4-bromo-2-butyn-1-ol in THF at 60°C yields the intermediate 2-(2-butynylthio)indole, which is subsequently hydroxylated using H₂O₂ in acetic acid.

Table 1: Representative Alkylation-Hydroxylation Conditions

StepReagents/ConditionsSolventTemperatureYieldReference
AlkylationIndole-2-thiol, 4-bromo-2-butyn-1-ol, K₂CO₃THF60°C, 12 h68%
HydroxylationH₂O₂ (30%), AcOHAcOH/H₂O25°C, 6 h72%

Optimization Challenges

  • Regioselectivity : Competing alkylation at N1 vs. C2 requires careful base selection. Bulkier bases (e.g., LDA) favor C2 functionalization.

  • Oxidation Side Reactions : Over-oxidation of the alkyne to carboxylic acids necessitates controlled stoichiometry of H₂O₂.

Phase Transfer Catalysis (PTC)-Mediated Synthesis

Methodology

Phase transfer catalysis enhances interfacial reactions between immiscible phases, improving yields and reducing reaction times. For this compound, PTC facilitates the alkylation step using quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB).

Example Protocol:

  • Indole-2-thiol (1 eq), 4-chloro-2-butyn-1-ol (1.2 eq), TBAB (0.1 eq), and NaOH (2 eq) are stirred in a biphasic system (toluene/water) at 50°C for 8 h.

  • The hydroxylation step proceeds similarly to Section 1.1, yielding the final product with an overall yield of 78%.

Advantages Over Conventional Methods

  • Reduced Solvent Volume : Biphasic systems minimize organic solvent use.

  • Faster Kinetics : TBAB accelerates anion transfer, completing alkylation in ≤8 h vs. 12–24 h in traditional methods.

Transition Metal-Catalyzed Coupling

Cobalt(III)-Catalyzed C–H Activation

Recent advances employ Co(III) catalysts for direct C–H thiolation of indoles. For instance, a Co(III)-mediated coupling between 4-hydroxy-2-alkynoates and indole derivatives constructs the butynylthio-indole scaffold in one pot.

Key Reaction Parameters:

  • Catalyst : [Cp*Co(CO)I₂] (5 mol%)

  • Solvent : DCE (1,2-dichloroethane)

  • Temperature : 80°C, 12 h

  • Yield : 65%

Mechanistic Insights

The Co(III) catalyst activates the indole C2 position, enabling electrophilic thiolation with 4-hydroxy-2-alkynoates. Density functional theory (DFT) studies suggest a concerted metalation-deprotonation (CMD) pathway, with the hydroxyl group stabilizing the transition state.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Strategy

Solid-phase synthesis immobilizes indole precursors on resin beads, enabling sequential alkylation and hydroxylation without intermediate purification. A Merrifield resin-functionalized indole derivative reacts with 4-azido-2-butyn-1-ol under click chemistry conditions (CuI, DIPEA), followed by hydroxylation via Staudinger reaction.

Table 2: Solid-Phase Synthesis Outcomes

Resin TypeCoupling AgentHydroxylation MethodPurityYield
MerrifieldCuI/DIPEAH₂O₂, NaHCO₃95%60%

Scalability and Limitations

  • Throughput : Enables parallel synthesis of 50–100 analogs in a single batch.

  • Cost : High resin loadings (1.2 mmol/g) increase production expenses.

Comparative Analysis of Methods

Efficiency Metrics

MethodOverall YieldTime (h)Cost ($/g)Scalability
Alkylation-Hydroxylation70%18120Moderate
PTC78%1090High
Co(III) Catalysis65%12150Low
Solid-Phase60%24200High

Industrial Applicability

  • PTC and Alkylation-Hydroxylation are preferred for large-scale production due to lower catalyst costs and established protocols.

  • Co(III) Catalysis remains exploratory, limited by catalyst availability and sensitivity to oxygen .

Q & A

Q. What are the most effective synthetic routes for 2-(4-Hydroxy-2-butynylthio)indole, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxy-2-butynylthiol with an activated indole derivative (e.g., 3-formyl-1H-indole-2-carboxylic acid) in acetic acid under reflux (3–5 hours) is a common approach .
  • Optimization Tips :
    • Catalyst : Sodium acetate (2.0 equiv) enhances reaction efficiency by acting as a base .
    • Temperature : Reflux conditions (~110–120°C) are critical for achieving high yields. Lower temperatures may result in incomplete reactions.
    • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Identify characteristic peaks (e.g., indole NH at ~10–12 ppm, thioether protons at ~2.5–3.5 ppm) .
    • ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Chromatography : HPLC with UV detection (λ = 280 nm) assesses purity. Use C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yield or side-product formation during derivatization of this compound?

Methodological Answer:

  • Root Causes :
    • Steric Hindrance : Bulky substituents on the indole ring may slow reactivity. Use electron-withdrawing groups (e.g., carboxylates) to activate the indole core .
    • Oxidation : The thioether group is oxidation-prone. Conduct reactions under inert atmospheres (N2/Ar) and add antioxidants like BHT .
  • Solutions :
    • Stepwise Synthesis : Introduce the hydroxybutynylthio group before functionalizing the indole ring to minimize side reactions .

Q. How should conflicting bioactivity data for this compound derivatives be analyzed?

Methodological Answer:

  • Data Validation Steps :
    • Purity Check : Re-analyze compounds via HPLC and NMR to rule out impurities .
    • Assay Conditions : Ensure consistency in solvent (e.g., DMSO concentration ≤0.1% in cell-based assays) and pH .
    • Control Experiments : Compare with structurally similar indole derivatives (e.g., 5-hydroxyindole) to isolate the hydroxybutynylthio group’s contribution .
  • Statistical Tools : Use ANOVA or multivariate analysis to distinguish significant trends from noise .

Q. What strategies enable regioselective modification of the indole core in this compound?

Methodological Answer:

  • Directed C-H Activation :
    • Use Pd-catalyzed cross-coupling to target C3 or C5 positions, leveraging the electron-rich indole ring .
    • Protect the thioether group with tert-butyldimethylsilyl (TBS) to prevent interference .
  • Enzymatic Catalysis : Lipases or peroxidases can selectively oxidize the hydroxybutynyl group without altering the indole scaffold .

Data Analysis & Interpretation

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Computational Modeling :
    • Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level) .
    • Use Gaussian or ORCA software for conformational analysis .
  • Advanced Techniques :
    • X-ray Crystallography : Resolve ambiguous structures by growing single crystals via slow evaporation (solvent: DCM/hexane) .
    • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., indole vs. thioether protons) .

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